1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a diazaspiro[4.5]decene core substituted with a 3,4-dimethoxybenzoyl group at position 1 and a phenyl group at position 2.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-18-12-11-17(15-19(18)28-2)21(26)25-22(29)20(16-9-5-3-6-10-16)24-23(25)13-7-4-8-14-23/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBCMEPYGBOLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the final spirocyclic product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between 1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione and similar compounds:
*Estimated molecular formula: C₂₃H₂₃N₂O₃S (MW ~419.5 g/mol).
Key Observations:
This could improve binding to neurological targets, as seen in related anticonvulsant spirocyclic imides .
Synthetic Feasibility: Alkylation/aralkylation of spirocyclic intermediates (e.g., compound 5a–f in ) typically yields target compounds in 50–85% efficiency.
Physicochemical Properties :
- The thione moiety in all analogs confers rigidity to the spirocyclic system, which may restrict conformational flexibility and enhance target selectivity .
- Solubility challenges are common; for example, the phenyl analog (CAS 4602-36-2) requires DMSO for dissolution, suggesting similar handling needs for the target compound .
Pharmacological and Research Implications
The dimethoxybenzoyl group may mimic the electron-rich aromatic systems of known anticonvulsants like phenytoin, enhancing interactions with voltage-gated sodium channels .
Further comparative studies should focus on:
- In vitro binding assays against neurological targets (e.g., GABA receptors, sodium channels).
- ADME profiling to assess solubility, permeability, and metabolic degradation.
Biological Activity
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spiro structure with a thione functional group, which is known to influence its biological properties. The presence of the dimethoxybenzoyl moiety is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 |
| Compound B | HCC827 (Lung) | 6.48 ± 0.11 |
| Compound C | NCI-H358 (Lung) | 20.46 ± 8.63 |
These studies indicate that the compound could exhibit significant cytotoxic effects against tumor cells, potentially through mechanisms involving DNA interaction and enzyme inhibition .
Research indicates that compounds within this class may exert their effects by modulating signaling pathways involved in cell proliferation and survival. For example, they may inhibit superoxide anion production and affect intracellular calcium mobilization, which are critical in cancer cell signaling pathways .
Case Studies
- In Vitro Studies : Various studies have evaluated the cytotoxic effects of related compounds using both two-dimensional (2D) and three-dimensional (3D) cell culture models. Results showed that while these compounds were effective in 2D cultures, their efficacy decreased in 3D models due to penetration challenges .
- Animal Models : In vivo studies have demonstrated that related diazaspiro compounds exhibit antitumor activity at submicromolar dosages in immunosuppressed rat models, indicating their potential for therapeutic applications .
Pharmacological Profile
The pharmacological profile of this compound suggests a broad spectrum of activity:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
